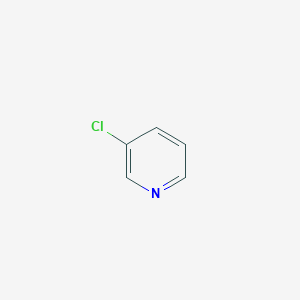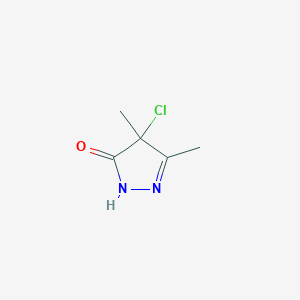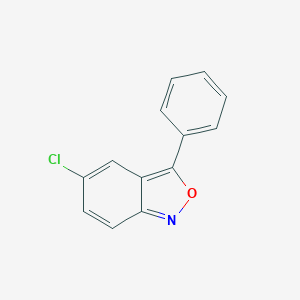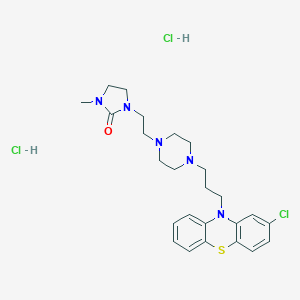
3-Chloropyridine
Descripción general
Descripción
3-Chloropyridine is a colorless liquid that is mainly used as a pharmaceutical intermediate . It can be used to produce 3-chloro-pyridine-1-oxide . It is also used as a building block in organic synthesis . The compound is a substrate for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .
Synthesis Analysis
3-Chloropyridine is formed by reacting pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . The kinetic analysis of the 3-chloropiperidine alkylation mechanism reveals that these nitrogen mustard-based compounds are expected to react via a highly electrophilic bicyclic aziridinium ion, which is readily attacked by nucleophiles .
Molecular Structure Analysis
The molecular formula of 3-Chloropyridine is C5H4ClN . It has a molecular weight of 113.54 g/mol . The structure of 3-Chloropyridine was confirmed by single crystal XRD . The monomeric aquobis (3-chloropyridine)tri (chloro)iron (III) 3-chloropyridine complex was synthesized and characterized using spectroscopic techniques, single crystal X-ray diffraction, magnetic susceptibility, and cyclic voltammetry techniques .
Chemical Reactions Analysis
3-Chloropyridine is a substrate for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction . It has been found that the 3-chloropyridine moieties of the ester-based non-peptidyl inhibitors have a strong propensity to enter the S1 specificity pocket of SARS-CoV Mpro .
Physical And Chemical Properties Analysis
3-Chloropyridine has a molecular weight of 113.54 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 143.1±13.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.3 mmHg at 25°C . Its molar refractivity is 29.2±0.3 cm3 .
Aplicaciones Científicas De Investigación
Luminescent Materials
The compound has been used to synthesize luminescent materials, such as in the case of a monomeric mixed-ligand complex of iron(III)-3-chloropyridine . These materials have potential applications in optoelectronics, including light-emitting diodes (LEDs) and display technologies.
Electrochemical Studies
3-Chloropyridine: complexes have been studied for their electrochemical properties. For example, electrochemical studies of the iron(III)-3-chloropyridine complex with cyclic voltammetry showed cathodic peaks corresponding to a Fe(III) to Fe(II) reduction . This research can lead to advancements in battery technology and energy storage systems.
Magnetic Property Analysis
The study of 3-Chloropyridine complexes also extends to their magnetic properties. Investigations into the magnetic susceptibility of such complexes can provide insights into their structure and function, which is valuable for the development of magnetic materials and sensors .
Mecanismo De Acción
Target of Action
3-Chloropyridine is primarily used as a building block in organic synthesis . It serves as a substrate for many coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction
Mode of Action
The mode of action of 3-Chloropyridine is largely dependent on the specific chemical reaction it is involved in. For instance, in the Heck reaction, 3-Chloropyridine acts as a substrate, undergoing a palladium-catalyzed carbon-carbon bond formation . In the Suzuki reaction, it participates in a palladium-catalyzed cross-coupling with boronic acids .
Biochemical Pathways
The biochemical pathways affected by 3-Chloropyridine are largely dependent on the specific reactions it is involved in. As a substrate for various coupling reactions, it can contribute to the synthesis of a wide range of organic compounds . .
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 1194 g/cm^3 and a boiling point of 148 °C .
Result of Action
The result of 3-Chloropyridine’s action is largely dependent on the specific reaction it is involved in. As a substrate in various coupling reactions, it can contribute to the formation of a wide range of organic compounds . The specific molecular and cellular effects of these compounds can vary widely.
Safety and Hazards
Direcciones Futuras
The docking results clearly show that the 3-chloropyridine moieties of the ester-based non-peptidyl inhibitors have a strong propensity to enter the S1 specificity pocket of SARS-CoV Mpro . Therefore, the residues forming the S1 pocket play a major part in the interactions between the inhibitors and SARS-CoV Mpro . The underlying Thorpe-Ingold effect might be considered as another option to adjust the alkylation activity of these compounds .
Propiedades
IUPAC Name |
3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBCZZQRRPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052309 | |
| Record name | 3-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless to light yellow liquid; | |
| Record name | 3-Chloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
151 °C, BP: 85-87 °C at 100 mm Hg | |
| Record name | 3-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
66 °C (151 °F) - closed cup | |
| Record name | 3-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water | |
| Record name | 3-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0 [mmHg] | |
| Record name | 3-Chloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloropyridine | |
Color/Form |
Clear liquid | |
CAS RN |
626-60-8 | |
| Record name | 3-Chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M13HUC1P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Chloropyridine?
A1: 3-Chloropyridine has the molecular formula C5H4ClN and a molecular weight of 113.54 g/mol.
Q2: What spectroscopic data is available for characterizing 3-Chloropyridine?
A2: 3-Chloropyridine can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 13C NMR spectra provide valuable information about the structure and purity of the compound. [, ]
- FTIR Spectroscopy: Infrared spectroscopy helps identify functional groups and vibrational modes within the molecule. []
- UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and analyzing the compound's behavior in solutions, particularly in hydrogen bonding studies. []
Q3: What are the physical properties of 3-Chloropyridine?
A3: 3-Chloropyridine is typically a colorless liquid but can also exist as a solid depending on the temperature. It is soluble in common organic solvents like dichloromethane, ether, and tetrahydrofuran. []
Q4: What are the primary applications of 3-Chloropyridine?
A4: 3-Chloropyridine serves as a versatile building block in organic synthesis. Its key applications include:
- Synthesis of pharmaceuticals and agrochemicals: It acts as a crucial intermediate in the preparation of various biologically active compounds. [, , ]
- Coordination chemistry: It functions as a ligand in coordination complexes with transition metals like palladium, ruthenium, and copper. [, , , ]
- Material science: It has been explored as an additive in developing soft contact lens materials. []
Q5: Can 3-Chloropyridine undergo alkoxycarbonylation reactions?
A6: Yes, 3-Chloropyridine derivatives like 2,3-dichloropyridines can be selectively mono- or dialkoxycarbonylated using carbon monoxide, an alcohol, and a palladium catalyst. This reaction offers a valuable pathway to synthesize alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates. []
Q6: What is the role of 3-Chloropyridine in Pd-PEPPSI complexes?
A7: 3-Chloropyridine often serves as a labile ligand in Pd-PEPPSI (Palladium-Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation) complexes. It helps stabilize the palladium precatalyst and can be readily displaced by other ligands or substrates during catalytic cycles. These complexes are widely used in various cross-coupling reactions. [, , ]
Q7: Can you elaborate on the role of 3-Chloropyridine in chain-amplified photochemical reactions?
A8: Research suggests that 3-Chloropyridine can participate in chain-amplified photochemical fragmentation reactions of N-alkoxypyridinium salts. It acts as a base, facilitating proton-coupled electron transfer (PCET) processes, which are crucial for the chain amplification mechanism. []
Q8: How is computational chemistry employed in understanding 3-Chloropyridine reactivity?
A8: Computational methods like density functional theory (DFT) and molecular mechanics calculations provide valuable insights into the reactivity and properties of 3-Chloropyridine.
- Reaction mechanism studies: These tools help elucidate reaction pathways, transition state structures, and energy profiles of reactions involving 3-Chloropyridine. []
- Molecular modeling: Computational models assist in predicting the structure, stability, and interactions of 3-Chloropyridine with other molecules. []
Q9: Are there any established Structure-Activity Relationship (SAR) studies for 3-Chloropyridine derivatives?
A9: While specific SAR studies for 3-Chloropyridine itself might be limited, research on its derivatives reveals the influence of substituents on reactivity and properties.
- Electronic effects: Electron-withdrawing or -donating groups on the pyridine ring can significantly affect the reactivity of 3-Chloropyridine in reactions like Suzuki-Miyaura coupling. []
- Steric effects: Bulky substituents can influence the coordination behavior of 3-Chloropyridine with metals, impacting the catalytic activity of resulting complexes. []
Q10: Are there specific formulation strategies for 3-Chloropyridine or its derivatives?
A10: Formulation strategies for 3-Chloropyridine and its derivatives depend largely on their intended application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)



![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)








